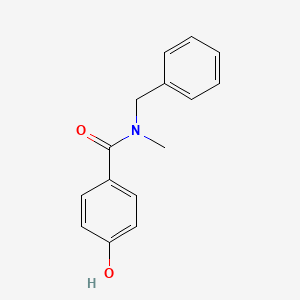

N-benzyl-4-hydroxy-N-methylbenzamide

Description

N-Benzyl-4-hydroxy-N-methylbenzamide (CAS: 1019365-74-2) is a benzamide derivative characterized by a benzyl group attached to the nitrogen of the amide moiety, a methyl group on the amide nitrogen, and a hydroxyl substituent at the para position of the benzene ring (Figure 1). This compound exhibits structural features that influence its physicochemical properties, such as hydrogen-bonding capacity (via the hydroxyl group) and lipophilicity (due to the benzyl and methyl groups).

Propriétés

IUPAC Name |

N-benzyl-4-hydroxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(11-12-5-3-2-4-6-12)15(18)13-7-9-14(17)10-8-13/h2-10,17H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDYNGXKKXEBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Benzamide derivatives are widely studied for their biological activities, including anti-cancer, anti-inflammatory, and enzyme-inhibitory properties. Below is a detailed comparison of N-benzyl-4-hydroxy-N-methylbenzamide with structurally related compounds, focusing on substituent effects, synthetic routes, and biological data.

Structural and Functional Group Variations

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- Hydroxyl vs.

- Benzyl vs.

- Electron-Withdrawing Groups : Bromo and nitro substituents (as in ) reduce electron density on the aromatic ring, affecting reactivity and interaction with biological targets.

Key Observations :

- Coupling Reagents : Compounds like HPAPB and derivatives in use carbodiimides (e.g., HBTU) for amide bond formation, a common strategy for benzamide synthesis.

- Purification : Chromatography (HPLC or silica gel) is standard for isolating benzamides, as seen in .

Key Observations :

- Toxicity: HPAPB () shows lower toxicity than SAHA (a known HDAC inhibitor), highlighting the role of substituents in safety profiles.

- Crystallography : The simpler analog 4-hydroxy-N-methylbenzamide () forms hydrogen-bonded chains, suggesting similar intermolecular interactions for the target compound.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.